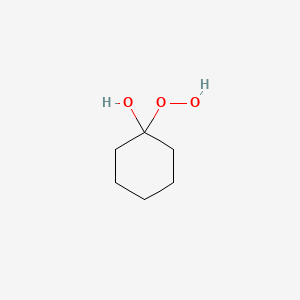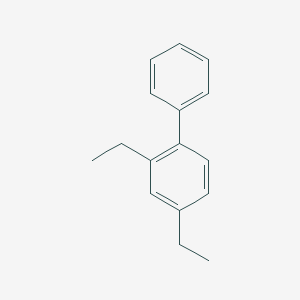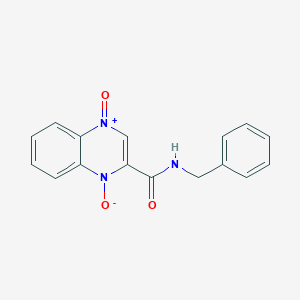
1,1,3,3-Tetranitrocyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetranitrocyclobutane is a chemical compound with the molecular formula C4H4N4O8.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetranitrocyclobutane can be synthesized through a series of nitration reactions. The process typically involves the nitration of cyclobutane derivatives under controlled conditions. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective nitration of the cyclobutane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetranitrocyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
1,1,3,3-Tetranitrocyclobutane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other nitrated compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of high-energy materials and explosives.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetranitrocyclobutane involves the interaction of its nitro groups with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modification of proteins, nucleic acids, and other cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,3,3-Tetramethylcyclobutane
- Cyclobutane derivatives with different substituents
Comparison
1,1,3,3-Tetranitrocyclobutane is unique due to its high degree of nitration, which imparts distinct chemical properties compared to other cyclobutane derivatives. The presence of multiple nitro groups makes it highly reactive and suitable for specific applications in high-energy materials and explosives .
Propriétés
| 120167-77-3 | |
Formule moléculaire |
C4H4N4O8 |
Poids moléculaire |
236.10 g/mol |
Nom IUPAC |
1,1,3,3-tetranitrocyclobutane |
InChI |
InChI=1S/C4H4N4O8/c9-5(10)3(6(11)12)1-4(2-3,7(13)14)8(15)16/h1-2H2 |
Clé InChI |
XKRNFGWJXBLIHB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Methylbenzoyl)carbamothioyl]glycine](/img/structure/B14299374.png)


![[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid](/img/no-structure.png)
![1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene](/img/structure/B14299396.png)




